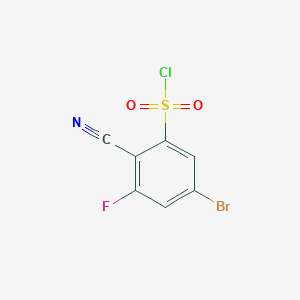

5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride

Description

5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with a molecular formula C₇H₃BrClFNO₂S (theoretical molecular weight: 312.53 g/mol). This compound features a benzene ring substituted with bromo (position 5), cyano (position 2), fluoro (position 3), and a sulfonyl chloride group (position 1). The cyano group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the sulfonyl chloride moiety, which is critical in nucleophilic substitution reactions. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in coupling reactions or functional group transformations .

Properties

IUPAC Name |

5-bromo-2-cyano-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFNO2S/c8-4-1-6(10)5(3-11)7(2-4)14(9,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOHVHCTOUQDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aromatic Substitution Approach

This method involves the initial synthesis of the substituted benzene core followed by sulfonyl chloride formation:

- Starting Material: 2-bromo-3-fluoro- or 2-bromo-3-fluorobenzene derivatives, which are commercially available or synthesized via electrophilic aromatic substitution.

- Introduction of Cyano Group: The cyano group can be introduced through nucleophilic aromatic substitution or via Sandmeyer-type reactions starting from amino derivatives, which are diazotized and then cyanated.

- Sulfonyl Chloride Formation: The sulfonyl chloride group is typically introduced by chlorosulfonation using chlorosulfonic acid or sulfuryl chloride, followed by purification.

- The process described in patent CN112759536A emphasizes diazotization of aniline derivatives and subsequent sulfonyl chloride formation, which can be adapted for aromatic amino precursors substituted with cyano and fluorine groups.

Diazotization and Sulfonylation Method

This approach is more specific and involves diazotization of an amino precursor followed by sulfonylation:

- Step 1: Diazotize a suitable amino precursor—such as 2-bromo-3-fluoro-4-aminobenzene—using sodium nitrite in hydrochloric acid at low temperatures (~0°C).

- Step 2: React the diazonium salt with a sulfonyl chloride donor, such as chlorosulfonic acid or sulfuryl chloride, to introduce the sulfonyl chloride group at the aromatic position.

- Step 3: The resultant sulfonyl chloride is then purified by recrystallization or chromatography.

- The patent CN112759536A details a process where diazotization of substituted aniline derivatives is followed by sulfonyl chloride formation, emphasizing safety, high yield, and industrial applicability.

Chlorosulfonation Followed by Cyanation

An alternative route involves:

- Chlorosulfonation: Treating the aromatic compound with chlorosulfonic acid to introduce the sulfonyl chloride group.

- Cyanation: Subsequent nucleophilic substitution or Sandmeyer reaction to attach the cyano group at the desired position, often starting from amino derivatives or halogenated intermediates.

- This method requires precise control of reaction conditions to prevent over-sulfonation or undesired substitution.

- The process benefits from the availability of chlorosulfonic acid and standard cyanation reagents.

Key Reaction Conditions and Data

| Step | Reagents | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|

| Diazotization | Sodium nitrite, hydrochloric acid | 0°C | 30 min - 1 hr | High | Safety precautions needed due to diazonium salts |

| Sulfonylation | Chlorosulfonic acid or sulfuryl chloride | -5°C to 25°C | 2-4 hrs | 70-85% | Requires inert atmosphere and cooling |

| Purification | Recrystallization, chromatography | Room temperature | - | - | Ensures high purity |

Table 1: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Main Reaction | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct substitution | Aromatic halide derivatives | Chlorosulfonic acid | Chlorosulfonation + Cyanation | Simple, scalable | Over-sulfonation risk |

| Diazotization & sulfonylation | Aniline derivatives | NaNO₂, HCl, chlorosulfonic acid | Diazotization + Sulfonyl chloride formation | High selectivity, safety | Requires low-temp control |

| Chlorosulfonation + Cyanation | Aromatic compounds | Chlorosulfonic acid, cyanating agents | Sulfonylation + Cyanation | Good for specific substitution | Multiple steps, overreaction risk |

Biological Activity

5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological properties, including antibacterial, antiviral, anticancer, and other therapeutic potentials, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine (Br) and Fluorine (F) substituents which enhance its reactivity.

- A sulfonyl chloride group that contributes to its electrophilic nature.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of benzene-sulfonamides have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of halogen substituents like bromine has been linked to increased potency in inhibiting cancer cell proliferation .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 5-Bromo-2-cyano... | TBD | Various Cancer Cell Lines |

| Meridianin E | 0.05 | Colon Cancer |

| Compound 3b | 0.009 | Melanoma |

2. Antiviral Activity

The sulfonyl chloride moiety is known to interact with viral enzymes, potentially inhibiting their activity. Compounds similar to this compound have demonstrated effectiveness against viruses such as SARS-CoV-2 by targeting specific viral proteins involved in RNA capping .

3. Anti-inflammatory Properties

In vitro studies have shown that certain sulfonamide derivatives can inhibit nitric oxide (NO) production in macrophages, suggesting potential anti-inflammatory effects. This activity is important for conditions characterized by excessive inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds with a sulfonamide group can act as competitive inhibitors for various enzymes involved in metabolic pathways.

- Cellular Uptake : The presence of halogens may enhance the lipophilicity of the compound, facilitating cellular uptake and subsequent biological activity.

Case Studies

- Anticancer Efficacy : A study examining the effects of related compounds on P388 murine leukemia cells showed that modifications in the benzene ring structure significantly affected cytotoxicity, with halogenated variants demonstrating enhanced activity .

- Antiviral Screening : In a screening against SARS-CoV nsp14 methyltransferase, related compounds exhibited IC50 values ranging from 0.6 µM to 2.1 µM, indicating a promising avenue for further research into the antiviral potential of sulfonamide derivatives .

Scientific Research Applications

Chemical Synthesis

1. Reaction Intermediate:

5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride serves as an important intermediate in the synthesis of various sulfonamide derivatives. The compound can undergo nucleophilic substitution reactions to introduce different amines, leading to the formation of sulfonamides which are crucial in pharmaceutical chemistry.

2. Coupling Reactions:

The compound is utilized in palladium-catalyzed direct arylation reactions. For instance, it can couple with selenophenes to produce polyfluorinated 3-arylselenophenes, which are valuable in the development of novel materials and pharmaceuticals. Studies have shown that using this compound can yield high product purity and efficiency in these reactions .

Medicinal Chemistry

1. Anticancer Research:

Research indicates that compounds derived from this compound exhibit promising anticancer properties. They have been tested against various cancer cell lines, showing selective growth inhibition. For example, derivatives containing this sulfonyl chloride have been studied for their effectiveness in targeting specific cancer pathways, providing a basis for developing new cancer therapies .

2. Inhibitors of Biological Targets:

The compound has been investigated as a potential inhibitor of bromodomain-containing proteins, which play a critical role in gene regulation and are implicated in several cancers. Inhibitors derived from this compound have shown selective inhibition against specific bromodomains, suggesting their utility in targeted cancer therapies .

Case Study 1: Synthesis of Sulfonamides

In a study focusing on the preparation of sulfonamides from this compound, researchers reported a straightforward method involving nucleophilic substitution with various amines. The resulting products demonstrated enhanced solubility and biological activity compared to traditional sulfonamides .

Case Study 2: Anticancer Activity Assessment

A series of experiments evaluated the anticancer properties of derivatives synthesized from this compound against leukemia cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics, highlighting their potential as novel anticancer agents .

Comparison with Similar Compounds

2-Bromo-5-fluorobenzenesulfonyl Chloride (CAS 771-67-5)

- Molecular Formula : C₆H₃BrClFO₂S

- Molecular Weight : 273.50 g/mol

- Substituents : Bromo (position 2), fluoro (position 5), sulfonyl chloride (position 1).

- Key Differences: Lacks the cyano group at position 2.

- Applications : Used in pesticide testing and as a precursor for sulfonamide synthesis. Pricing ranges from ¥4,900 (1g) to ¥14,500 (5g) for >95% purity .

5-Bromo-2-methylthiophene-3-sulfonyl Chloride (CAS 82834-48-8)

- Molecular Formula : C₆H₄BrClO₂S₂

- Molecular Weight : 299.59 g/mol

- Substituents : Bromo (position 5), methylthiophene (positions 2 and 3), sulfonyl chloride (position 3).

- Key Differences: The thiophene ring introduces sulfur-mediated aromaticity, altering electronic properties. The methyl group adds steric hindrance, which may slow reaction kinetics compared to benzene-based analogs.

5-Bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl Chloride (CAS 2247102-73-2)

- Molecular Formula : C₈H₇BrClFO₄S

- Molecular Weight : 333.56 g/mol

- Substituents : Methoxymethoxy (position 2), bromo (position 5), fluoro (position 3).

- Key Differences: The methoxymethoxy group is electron-donating, reducing sulfonyl chloride reactivity relative to the cyano-substituted target compound. This substituent also enhances solubility in polar solvents, which may be advantageous in specific synthetic pathways .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|

| 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride | 312.53 | Cyano (EWG), Br, F | High electrophilicity | Pharma intermediates, couplings |

| 2-Bromo-5-fluorobenzenesulfonyl chloride | 273.50 | Br, F | Moderate electrophilicity | Pesticide testing, sulfonamides |

| 5-Bromo-2-methylthiophene-3-sulfonyl chloride | 299.59 | Methylthiophene, Br | Steric hindrance, sulfur aromatic | Specialty chemicals |

| 5-Bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride | 333.56 | Methoxymethoxy (EDG), Br, F | Reduced reactivity, high solubility | Protected intermediates |

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Research Findings and Implications

- Reactivity: The cyano group in the target compound significantly enhances sulfonyl chloride electrophilicity, making it more reactive than methoxymethoxy- or methyl-substituted analogs. This property is critical in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions .

- Safety: While the thiophene derivative (CAS 82834-48-8) lacks classified hazards, the cyano group in the target compound may pose cyanide release risks under extreme conditions, necessitating rigorous handling protocols .

- Cost and Availability : Bromo-fluorobenzenesulfonyl chlorides (e.g., CAS 771-67-5) are commercially available at lower costs (~¥4,900/g), whereas specialized derivatives like the methoxymethoxy analog (CAS 2247102-73-2) may require custom synthesis .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-bromo-2-cyano-3-fluorobenzenesulfonyl chloride to achieve high purity (>95%)?

- Methodological Answer : Synthesis optimization involves monitoring reaction intermediates via HPLC or LC-MS to ensure stepwise purity. For sulfonyl chloride derivatives like this compound, controlling reaction temperature (e.g., maintaining 0–5°C during sulfonation) and using anhydrous solvents (e.g., dichloromethane) minimizes hydrolysis. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. Purity validation via high-performance liquid chromatography (HLC) is critical, as demonstrated for structurally similar sulfonyl chlorides .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., bromine deshields adjacent protons, fluorine splits signals). NMR confirms fluorine’s electronic environment.

- IR Spectroscopy : Peaks at ~1370 cm (S=O stretching) and ~2200 cm (C≡N stretching) validate functional groups.

- Mass Spectrometry (HRMS) : Molecular ion clusters confirm the molecular formula (e.g., isotopic patterns for bromine and chlorine).

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Sulfonyl chlorides are moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccant-containing vials. Pre-dry glassware and solvents (e.g., molecular sieves for THF). Stability tests under varying humidity/temperature conditions (e.g., TGA/DSC) are recommended for long-term storage protocols .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing cyano and fluorine groups activate the sulfonyl chloride toward nucleophilic attack (e.g., by amines to form sulfonamides). Kinetic studies (e.g., varying amine concentrations in DMF at 25–60°C) reveal second-order kinetics. Computational DFT modeling (e.g., Gaussian) can map transition states and quantify substituent effects on electrophilicity .

Q. How do the bromine, cyano, and fluorine substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Bromine acts as a directing group in Suzuki-Miyaura couplings, while the cyano group stabilizes intermediates via resonance. Fluorine’s electronegativity alters electron density, favoring para-substitution in aryl intermediates. Competitive experiments (e.g., using Pd(PPh)/CsCO in toluene/water) with controlled stoichiometry help identify dominant pathways .

Q. How can researchers resolve contradictions in reported yields for sulfonamide derivatives of this compound?

- Methodological Answer : Yield discrepancies often arise from competing hydrolysis or solvent effects. Systematic analysis includes:

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene).

- Additive Testing : Use scavengers (e.g., molecular sieves) to trap water.

- In Situ Monitoring : React-IR or NMR tracks reaction progress in real time .

Q. What computational tools predict the compound’s stability under varying pH conditions?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS) model hydrolysis rates at different pH levels. QSPR models correlate substituent Hammett constants (σ for Br, σ for CN) with degradation kinetics. Experimental validation via pH-controlled stability studies (e.g., HPLC monitoring over 72 hours) refines predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.